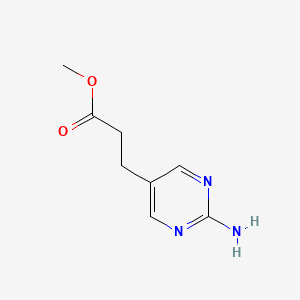![molecular formula C7H14ClNO2 B11732951 2-[(1S,2S)-2-aminocyclopentyl]acetic acid hydrochloride](/img/structure/B11732951.png)
2-[(1S,2S)-2-aminocyclopentyl]acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-2-アミノシクロペンチル酢酸塩酸塩は、アミノ酸のクラスに属する化学化合物です。これは、アミノ基と酢酸部分を有するシクロペンタン環の存在によって特徴付けられます。
準備方法
合成ルートと反応条件
(1S,2S)-2-アミノシクロペンチル酢酸塩酸塩の合成は、通常、以下の手順を含みます。
シクロペンタン誘導体の調製: 出発物質はシクロペンタン誘導体であり、これは一連の反応を受けてアミノ基と酢酸部分を導入します。
酢酸の導入: 酢酸部分は、カルボキシル化反応によって導入されます。この反応では、中間体は適切な触媒の存在下で二酸化炭素で処理されます。
塩酸塩の形成: 最後のステップは、遊離塩基を塩酸で処理することによって、その塩酸塩に変換することです。
工業生産方法
工業的な設定では、(1S,2S)-2-アミノシクロペンチル酢酸塩酸塩の生産は、高収率と純度を確保するために最適化された反応条件を使用して、大規模合成を伴います。このプロセスには通常、以下が含まれます。
バッチ式または連続フロー反応器: これらの反応器は、制御された温度と圧力条件下で反応を実施するために使用されます。
精製: 粗生成物は、結晶化、濾過、クロマトグラフィーなどの技術を使用して精製され、目的の化合物を高純度で得ます。
品質管理: 高速液体クロマトグラフィーや核磁気共鳴分光法などの分析方法が、最終生成物の同一性と純度を確認するために使用されます。
化学反応の分析
反応の種類
(1S,2S)-2-アミノシクロペンチル酢酸塩酸塩は、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、対応するケトンまたはカルボン酸を形成するように酸化することができます。
還元: 還元反応は、この化合物を対応するアルコールまたはアミンに変換することができます。
置換: アミノ基は、求核置換反応に関与して、異なる官能基を有する誘導体を形成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム、触媒的 hydrogenation などの還元剤が使用されます。
置換: アルキルハライド、アシルクロリド、スルホニルクロリドなどの試薬が、置換反応に使用されます。
形成される主要な生成物
酸化生成物: ケトン、カルボン酸。
還元生成物: アルコール、アミン。
置換生成物: 異なる官能基を有するさまざまな誘導体。
科学的研究の応用
(1S,2S)-2-アミノシクロペンチル酢酸塩酸塩は、以下を含む科学研究で幅広い用途があります。
化学: 複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 生化学的経路における潜在的な役割と、酵素メカニズムを調査するためのプローブとして研究されています。
医学: 潜在的な治療効果について調査されており、薬物開発の前駆体としての役割も果たしています。
産業: 特殊化学品の生産に利用され、農薬や医薬品の合成の中間体としても使用されています。
作用機序
(1S,2S)-2-アミノシクロペンチル酢酸塩酸塩の作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素の基質または阻害剤として作用し、その活性を調節し、生化学的プロセスに影響を与えることができます。正確なメカニズムは、特定の用途と化合物が使用される生物学的コンテキストによって異なります。
類似の化合物との比較
類似の化合物
2-アミノシクロペンチル酢酸: 塩酸塩部分がないが、類似の構造的特徴を共有しています。
シクロペンチルグリシン: シクロペンタン環とアミノ酸部分を有していますが、官能基の位置が異なります。
シクロペンチルアラニン: シクロペンタン環を有する別のアミノ酸誘導体ですが、側鎖構造が異なります。
独自性
(1S,2S)-2-アミノシクロペンチル酢酸塩酸塩は、その特定の立体化学と、アミノ基と酢酸部分の両方の存在によってユニークです。この特徴の組み合わせは、それをさまざまな研究用途に貴重な化合物にし、類似の化合物と比較して、独特の反応性と潜在的な生物活性をもたらします。
類似化合物との比較
Similar Compounds
2-aminocyclopentylacetic acid: Lacks the hydrochloride moiety but shares similar structural features.
Cyclopentylglycine: Contains a cyclopentane ring and an amino acid moiety but differs in the position of the functional groups.
Cyclopentylalanine: Another amino acid derivative with a cyclopentane ring but different side chain structure.
Uniqueness
2-[(1S,2S)-2-aminocyclopentyl]acetic acid hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and an acetic acid moiety. This combination of features makes it a valuable compound for various research applications, offering distinct reactivity and potential biological activity compared to similar compounds.
特性
分子式 |
C7H14ClNO2 |
|---|---|
分子量 |
179.64 g/mol |
IUPAC名 |
2-[(1S,2S)-2-aminocyclopentyl]acetic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-3-1-2-5(6)4-7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m0./s1 |
InChIキー |
OUAWTTUUAOPHGL-GEMLJDPKSA-N |
異性体SMILES |
C1C[C@H]([C@H](C1)N)CC(=O)O.Cl |
正規SMILES |
C1CC(C(C1)N)CC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11732872.png)
![2-[4-({[4-(dimethylamino)phenyl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11732876.png)

![1-[(1R)-1-methyl-2-phenylcyclopropyl]methanamine hydrochloride](/img/structure/B11732905.png)
![4-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11732911.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11732918.png)
![(4-Fluoro-1-bicyclo[2.2.2]octanyl)methanamine;hydrochloride](/img/structure/B11732924.png)
![(2S,4S)-2-[(benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B11732926.png)

![[3-(dimethylamino)propyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11732939.png)

![4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}benzene-1,3-diol](/img/structure/B11732950.png)
![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine](/img/structure/B11732957.png)

